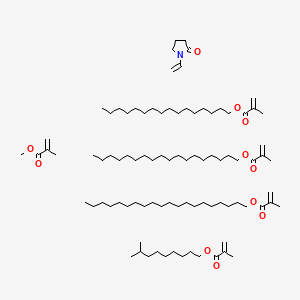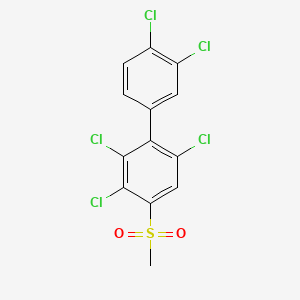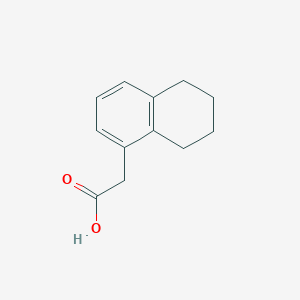
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid is an organic compound that belongs to the family of naphthalene derivatives It is characterized by the presence of a carboxylmethyl group linked to the 1-position of a tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid typically involves the hydrogenation of 1-Naphthaleneacetic acid. The process begins with the preparation of 1-Naphthaleneacetic acid, which can be synthesized through the Friedel-Crafts acylation of naphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrogenation under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and process control technologies further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学研究应用
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act as a plant growth regulator by mimicking the action of natural auxins. It binds to auxin receptors and activates downstream signaling pathways that regulate cell division, elongation, and differentiation. In medicinal applications, its mechanism of action may involve the inhibition of specific enzymes or receptors involved in inflammatory processes.
相似化合物的比较
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: The parent compound, which lacks the tetrahydro modification.
Indole-3-acetic acid: A naturally occurring auxin with similar plant growth regulatory properties.
2-Naphthaleneacetic acid: An isomer with the carboxylmethyl group linked to the 2-position of naphthalene.
The uniqueness of this compound lies in its tetrahydro modification, which may confer different chemical and biological properties compared to its parent compound and other similar compounds.
属性
CAS 编号 |
776-50-1 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8H2,(H,13,14) |
InChI 键 |
HBYIJKKZLCCVML-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2CC(=O)O |
规范 SMILES |
C1CCC2=C(C1)C=CC=C2CC(=O)O |
Key on ui other cas no. |
776-50-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


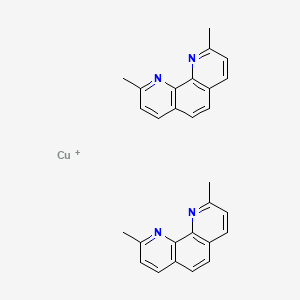

![disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1616638.png)
![Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B1616639.png)
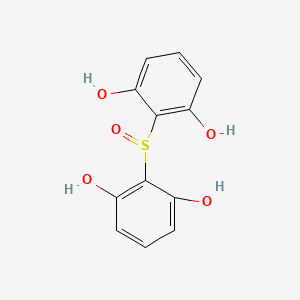



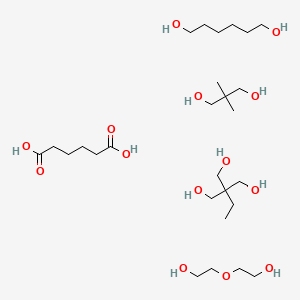

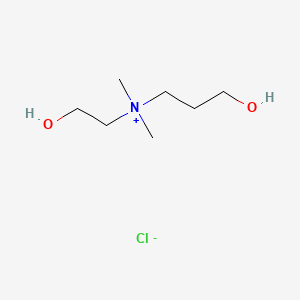
![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)
